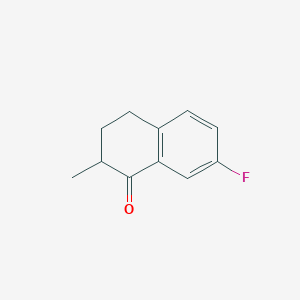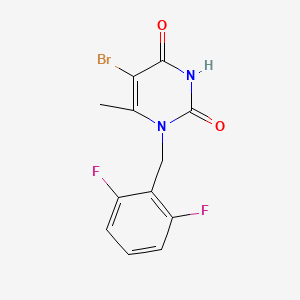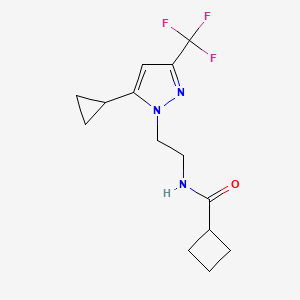
Prochloraz metabolite 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prochloraz metabolite 6 is a derivative of the fungicide prochloraz, which is widely used in agriculture to control fungal diseases in crops. Prochloraz itself is an imidazole fungicide that inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes . This compound is one of the primary metabolites formed during the degradation of prochloraz in plants and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prochloraz metabolite 6 typically involves the hydrolysis of prochloraz under acidic or basic conditions. The hydrolysis process breaks down prochloraz into its metabolites, including this compound . The reaction conditions often involve the use of solvents such as acetonitrile and the addition of formic acid to facilitate the hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar hydrolysis processes but on a larger scale. The process involves the controlled hydrolysis of prochloraz in reactors, followed by purification steps to isolate the desired metabolite . The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Prochloraz metabolite 6 undergoes various chemical reactions, including:
Oxidation: The metabolite can be oxidized to form more polar compounds.
Reduction: Under certain conditions, reduction reactions can occur, leading to the formation of less oxidized products.
Substitution: The metabolite can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Prochloraz metabolite 6 has several scientific research applications:
Mécanisme D'action
Prochloraz metabolite 6 exerts its effects primarily through the inhibition of ergosterol biosynthesis, similar to its parent compound, prochloraz. It targets the enzyme lanosterol 14α-demethylase (CYP51A1), which is essential for the production of ergosterol in fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Prochloraz: The parent compound, which shares the same mechanism of action but is more widely studied and used.
Imidazole Fungicides: Other fungicides in the imidazole class, such as imazalil and ketoconazole, also inhibit ergosterol biosynthesis.
Uniqueness: Prochloraz metabolite 6 is unique in its specific degradation pathway and the formation of distinct metabolites. Its study provides insights into the environmental and toxicological behavior of prochloraz, which is crucial for regulatory assessments and ensuring the safe use of this fungicide .
Propriétés
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichloro-3-hydroxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O3/c1-2-3-17(12(16)19)4-5-20-11-8(14)6-7(13)10(18)9(11)15/h6,18H,2-5H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKDQRDRFEEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C(=C1Cl)O)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)



![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2957505.png)

![8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2957507.png)


![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)
![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)

